Cas no 58648-57-0 (Cefamandole Lithium)

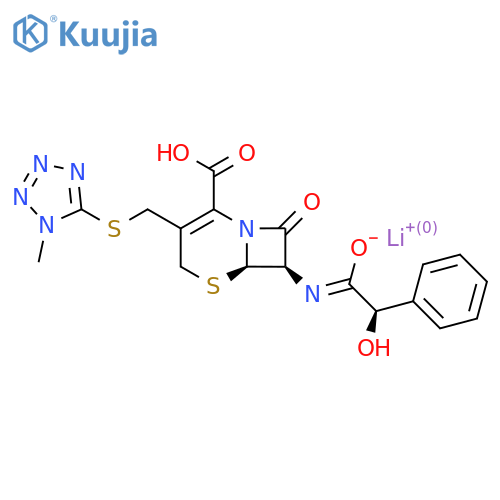

Cefamandole Lithium structure

商品名:Cefamandole Lithium

CAS番号:58648-57-0

MF:C18H17LiN6O5S2

メガワット:468.435780286789

CID:366649

Cefamandole Lithium 化学的及び物理的性質

名前と識別子

-

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,monolithium salt, [6R-[6a,7b(R*)]]- (9CI)

- Cefamandole Lithium

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methy

- Cefamandole lithium salt

- CID 101126161

-

- インチ: 1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1

- InChIKey: VLJXYASGGIMGRO-CFOLLTDRSA-M

- ほほえんだ: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)/N=C(/[C@@H](C1C=CC=CC=1)O)\[O-])=O.[Li+]

計算された属性

- せいみつぶんしりょう: 468.086

- どういたいしつりょう: 468.086

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 11

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 796

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 208

じっけんとくせい

- ゆうかいてん: 155 - 158°C

- ようかいど: DMSO (Slightly), Water (Slightly)

Cefamandole Lithium セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Cefamandole Lithium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C237495-100mg |

Cefamandole Lithium |

58648-57-0 | 100mg |

$ 753.00 | 2023-09-08 | ||

| TRC | C237495-25mg |

Cefamandole Lithium |

58648-57-0 | 25mg |

$ 224.00 | 2023-09-08 | ||

| A2B Chem LLC | AG70560-100mg |

cefamandole lithium |

58648-57-0 | 100mg |

$852.00 | 2024-04-19 | ||

| A2B Chem LLC | AG70560-25mg |

cefamandole lithium |

58648-57-0 | 25mg |

$338.00 | 2024-04-19 |

Cefamandole Lithium 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

58648-57-0 (Cefamandole Lithium) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量